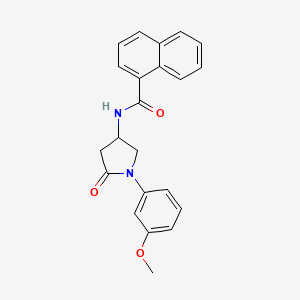

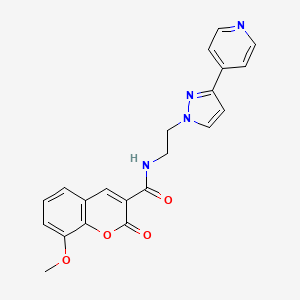

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-1-naphthamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-1-naphthamide” is a complex organic molecule. It contains a pyrrolidinone ring, which is a common structure in many pharmaceuticals due to its ability to mimic the peptide bond. The molecule also contains a methoxyphenyl group and a naphthyl group, which are common aromatic systems in organic chemistry .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidinone ring, possibly through a cyclization reaction, and the attachment of the methoxyphenyl and naphthyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidinone ring, the methoxyphenyl group, and the naphthyl group. These groups would likely contribute to the overall polarity, reactivity, and physical properties of the molecule .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The pyrrolidinone ring might undergo reactions at the carbonyl group, while the aromatic rings might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar pyrrolidinone ring and the nonpolar aromatic rings would likely make this compound soluble in a range of organic solvents .Applications De Recherche Scientifique

Antimicrobial and Antifungal Activities

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-1-naphthamide derivatives have demonstrated potential in antimicrobial and antifungal applications. Specifically, certain derivatives have shown effectiveness against bacterial strains like Mycobacterium luteum and fungal strains including Candida tenuis and Aspergillus niger. These compounds' structure-activity relationships indicate that specific substitutions and structural modifications can significantly influence their antimicrobial and antifungal efficacies. Notably, the substitution of the methoxy fragment with N-containing substituents in some derivatives led to decreased activity against Mycobacterium luteum, while the introduction of a second phenoxy substituted fragment increased antifungal activity against Candida tenuis and Aspergillus niger at lower concentrations. This suggests the potential for structural optimization to enhance the antimicrobial and antifungal properties of these compounds (Voskienė et al., 2012).

Antiproliferative and Tumor Research Potential

Certain derivatives of this compound have been identified to possess antiproliferative activities, particularly in rat C6 glioma cells. This antiproliferative effect is suggestive of potential sigma(1) antagonist activity. The findings from these studies offer valuable perspectives for tumor research and therapy, indicating that these compounds could be further explored as potential agents in cancer treatment (Berardi et al., 2005).

Receptor Affinity and Antagonist Potential

The affinity of this compound derivatives for various receptors, such as D2L, D4.2, and 5-HT2A receptors, has been extensively studied. These studies have revealed that different substitutions, particularly on the benzyl moiety, can significantly affect the compounds' affinities and selectivities for these receptors. The findings suggest that these compounds can be fine-tuned to develop selective receptor antagonists, which could be beneficial in the treatment of disorders associated with these receptor systems (Carato et al., 2007).

Propriétés

IUPAC Name |

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3/c1-27-18-9-5-8-17(13-18)24-14-16(12-21(24)25)23-22(26)20-11-4-7-15-6-2-3-10-19(15)20/h2-11,13,16H,12,14H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSSAWXPCLPUNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

acetate](/img/structure/B2796147.png)

![3-(tert-Butyl)indeno[3,2-c]pyrazol-4-one](/img/structure/B2796150.png)

![N-(3,4-dimethylphenyl)-2-[3-(3,5-dimethylphenyl)-5,5-dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-1-yl]acetamide](/img/structure/B2796156.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2796158.png)

![N-([1,1'-Biphenyl]-4-yl)-1H-indole-3-carboxamide](/img/structure/B2796159.png)

![ethyl 2-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2796160.png)

![N-cyclopentyl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2796161.png)

![Ethyl 5-[[2-(4-fluorophenyl)acetyl]amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2796169.png)